![molecular formula C17H16N2O4 B5186960 4-{[2-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5186960.png)
4-{[2-(propionylamino)benzoyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[2-(propionylamino)benzoyl]amino}benzoic acid, commonly known as PABA, is a chemical compound that has been extensively studied for its potential applications in scientific research. PABA is a member of the benzoic acid family and has a molecular weight of 311.33 g/mol. In
作用机制
The mechanism of action of PABA is primarily through its interaction with DHPS. PABA is a competitive inhibitor of DHPS, meaning that it binds to the active site of the enzyme and prevents the binding of its natural substrate, p-aminobenzoic acid. This inhibition leads to a decrease in the synthesis of dihydrofolate, which can have various downstream effects on cellular metabolism.
Biochemical and Physiological Effects:
PABA has various biochemical and physiological effects, primarily related to its role in the folate biosynthesis pathway. PABA deficiency has been linked to various conditions such as anemia, birth defects, and cancer. PABA has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
实验室实验的优点和局限性
PABA has several advantages as a substrate for DHPS in lab experiments. It is readily available, inexpensive, and has a well-characterized mechanism of action. However, PABA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of PABA. One potential area of research is the development of new inhibitors of DHPS, which could have applications in the treatment of various diseases. Another potential area of research is the study of PABA's antioxidant and anti-inflammatory properties, which could have implications for the treatment of conditions such as cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, PABA is a chemical compound that has been extensively studied for its potential applications in scientific research. It is primarily used as a substrate for the enzyme DHPS and has various biochemical and physiological effects. While PABA has some limitations, it also has several advantages and has potential applications in the development of new drugs and pharmaceuticals. Further research is needed to fully understand the potential of PABA in scientific research.
合成方法
PABA can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with acetic anhydride and propionic anhydride. The reaction is typically carried out in the presence of a catalyst such as pyridine. The resulting product is then purified through recrystallization.
科学研究应用
PABA has been extensively studied for its potential applications in scientific research. One of the most common applications of PABA is as a substrate for the enzyme dihydropteroate synthase (DHPS). DHPS is a key enzyme in the folate biosynthesis pathway, and PABA is a precursor for the synthesis of dihydrofolate, which is an important cofactor in various metabolic processes. PABA has also been used in the synthesis of various drugs and pharmaceuticals.
属性
IUPAC Name |
4-[[2-(propanoylamino)benzoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-2-15(20)19-14-6-4-3-5-13(14)16(21)18-12-9-7-11(8-10-12)17(22)23/h3-10H,2H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVILTDVEGPWCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Propanoylamino)benzoyl]amino]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

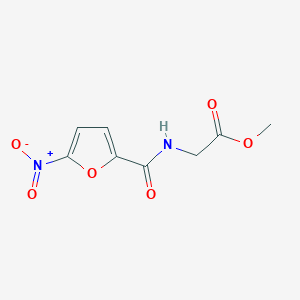
![1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]azepane](/img/structure/B5186898.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B5186899.png)
![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
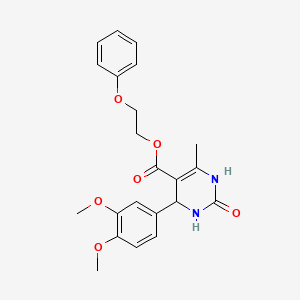
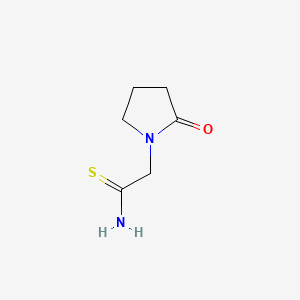
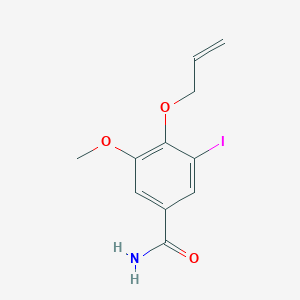
![5-(2-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5186934.png)
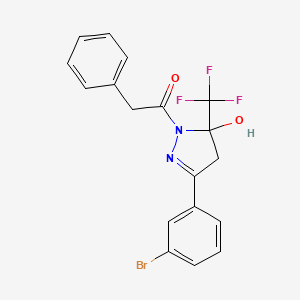
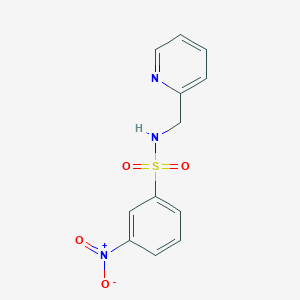
![2-fluoro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186957.png)
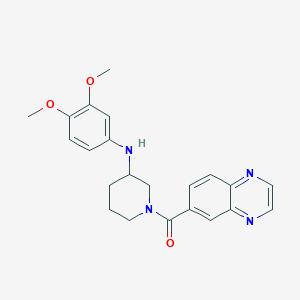
![4-[2-(2-ethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5186980.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2,5-dimethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5186984.png)